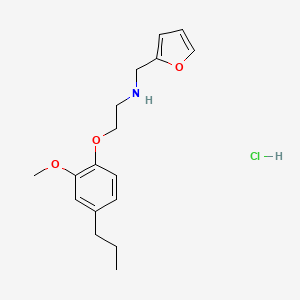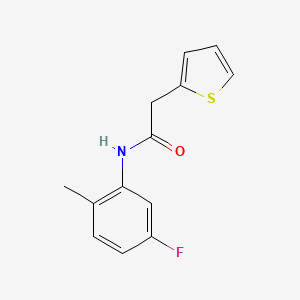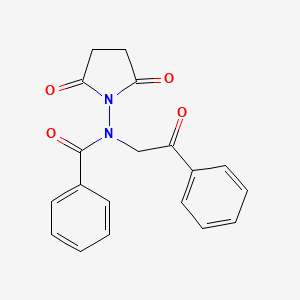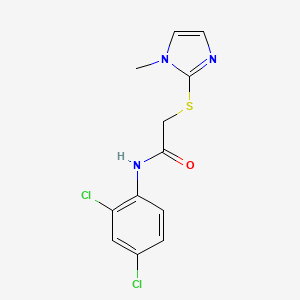![molecular formula C16H14FNO3 B4407076 [3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate](/img/structure/B4407076.png)
[3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate
Overview
Description
[3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate is an organic compound that features a phenyl acetate group linked to a 4-fluorobenzylamino carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate typically involves the following steps:
Formation of the 4-fluorobenzylamine intermediate: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with phenyl acetate: The 4-fluorobenzylamine is then reacted with phenyl acetate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
[3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzylamine: A precursor in the synthesis of [3-[(4-Fluorophenyl)methylcarbamoyl]phenyl] acetate.
Phenyl acetate: Another precursor used in the synthesis.
Benzyl acetate: Similar in structure but lacks the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorobenzyl and phenyl acetate groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)21-15-4-2-3-13(9-15)16(20)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRJMUNZUOWATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![N-[2-(dimethylamino)ethyl]-4-(2-methylpropoxy)benzamide;hydrate](/img/structure/B4407015.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)

![1-[2,4-Dichloro-5-(piperidine-1-carbonyl)phenyl]sulfonyl-4-phenylpyrrolidin-2-one](/img/structure/B4407038.png)
![1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4407044.png)
![1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4407045.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4407064.png)
![4-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4407072.png)
